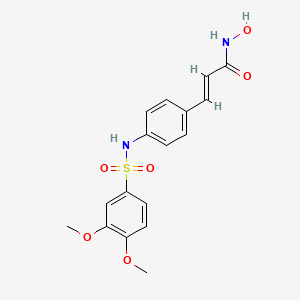

Petunidin 3-arabinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

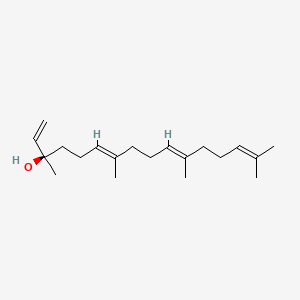

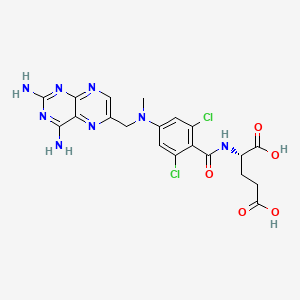

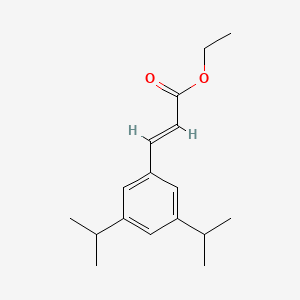

Petunidin 3-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants. It is found in various fruits, seeds, and beverages, and is particularly abundant in berries. This compound has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Petunidin 3-arabinoside can be synthesized through the extraction of anthocyanins from natural sources such as blueberries. The process involves several steps:

Extraction: Fresh blueberries are washed and mixed with a 70% ethanol aqueous solution containing hydrochloric acid.

Filtration and Concentration: The extract is filtered and the ethanol is removed by vacuum rotary evaporation to obtain a crude anthocyanin extract.

Purification: The crude extract is purified using macroporous resin adsorption and preparative liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of high-speed counter-current chromatography allows for the efficient separation and isolation of the compound from complex mixtures .

Análisis De Reacciones Químicas

Types of Reactions

Petunidin 3-arabinoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons, often resulting in the formation of colorless leucoanthocyanins.

Substitution: This reaction involves the replacement of one functional group with another, such as the glycosylation of the anthocyanidin core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Glycosylation reactions typically involve glycosyl donors like glucose or arabinose in the presence of catalysts.

Major Products

The major products formed from these reactions include various glycosides and leucoanthocyanins, which have different colors and stability profiles .

Aplicaciones Científicas De Investigación

Petunidin 3-arabinoside has a wide range of scientific research applications:

Mecanismo De Acción

Petunidin 3-arabinoside exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.

Comparación Con Compuestos Similares

Petunidin 3-arabinoside is one of several anthocyanins, each with unique properties:

Cyanidin: Known for its strong antioxidant activity but less stable than petunidin.

Delphinidin: Has potent anti-inflammatory properties but is more prone to degradation.

Pelargonidin: Offers bright red coloration but has lower bioavailability.

Peonidin: Similar to petunidin but with different glycosylation patterns.

Malvidin: Highly stable and commonly found in red wine.

This compound stands out due to its balance of stability, bioavailability, and diverse biological activities .

Propiedades

Número CAS |

679429-94-8 |

|---|---|

Fórmula molecular |

C21H21ClO11 |

Peso molecular |

484.8 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |

Clave InChI |

DGLWRNZJQCODBU-IMBWBGPSSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |

SMILES canónico |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)